molecular formula C21H27NO B146013 1-Heptyl-3-methoxy-2-methyl-9H-carbazole CAS No. 139196-83-1

1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Cat. No.: B146013
CAS No.: 139196-83-1
M. Wt: 309.4 g/mol
InChI Key: ABYVCTWTYWFOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Heptyl-3-methoxy-2-methyl-9H-carbazole (CAS 139196-83-1) is a synthetically derived small molecule based on the tricyclic carbazole scaffold, characterized by a heptyl chain at position 1, a methoxy group at position 3, and a methyl group at position 2 . This structure confers a planar aromatic system that is of significant interest in both material science and, more prominently, medicinal chemistry research. The compound is also known under the synonym 3-O-Methylcarazostatin . In scientific research, this carbazole derivative has demonstrated potent antioxidant properties, acting as a free radical scavenger, which makes it a candidate for studies investigating oxidative stress-related pathways . Furthermore, it has shown promising antitumor effects in research models. Its proposed mechanism of action involves the induction of programmed cell death (apoptosis) in cancer cells through the activation of key enzymes like caspase-3, the generation of reactive oxygen species, and the inhibition of the NF-κB signaling pathway . The compound has also been studied for its potential antiviral and antimicrobial activities, aligning with the broader biological profile of carbazole alkaloids which are known to exhibit such effects . The synthesis of this and related carbazole alkaloids often leverages modern methodologies such as the Suzuki-Miyaura cross-coupling reaction followed by Cadogan reductive cyclization, allowing for regioselective control over substituent placement on the aromatic ring system . Researchers value this compound as a key intermediate for the synthesis of more complex molecules and as a pharmacophore for developing new therapeutic agents. Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

CAS No.

139196-83-1

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

1-heptyl-3-methoxy-2-methyl-9H-carbazole

InChI

InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3

InChI Key

ABYVCTWTYWFOAJ-UHFFFAOYSA-N

SMILES

CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2

Canonical SMILES

CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2

Other CAS No.

139196-83-1

Synonyms

3-O-Methylcarazostatin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3-methoxycarbazole with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced carbazole derivatives.

    Substitution: Substitution reactions, such as halogenation or nitration, can be carried out using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced carbazole derivatives

    Substitution: Halogenated or nitrated carbazole derivatives

Scientific Research Applications

Biological Activities

1-Heptyl-3-methoxy-2-methyl-9H-carbazole has been studied for its biological properties, particularly in the following areas:

Antioxidant Activity:

  • This compound exhibits potent antioxidant properties, making it a candidate for research into oxidative stress-related diseases. Its ability to scavenge free radicals can be beneficial in developing therapeutic agents for conditions such as cancer and neurodegenerative diseases.

Antiviral Properties:

  • Research indicates that carbazole derivatives, including this compound, show antiviral activity against several viruses such as HIV and HCV. The mechanism often involves inhibition of viral kinases, which are crucial for viral replication .

Antitumor Effects:

  • Studies have demonstrated that carbazole derivatives can inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells. This makes them potential leads for anticancer drug development .

Applications in Material Science

Organic Electronics:

  • The unique electronic properties of carbazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The modification of the carbazole structure can enhance charge transport properties, thereby improving device performance .

Dyes and Pigments:

  • Carbazole derivatives are used in the synthesis of dyes due to their stable chromophores. Their ability to absorb light across a wide spectrum makes them valuable in industries requiring colorants.

Case Studies and Research Findings

StudyFocusFindings
Antioxidant MechanismsDemonstrated strong free radical scavenging ability; potential therapeutic applications for oxidative stress conditions.
Antiviral ActivityIdentified effectiveness against HIV and HCV; explored mechanisms involving kinase inhibition.
Material ApplicationsShowed promise in enhancing charge transport in OLEDs; modifications led to improved electronic properties.

Mechanism of Action

The mechanism of action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole involves its interaction with cellular pathways that regulate apoptosis. The compound induces the activation of caspase-3, a key enzyme in the apoptotic pathway. This leads to the generation of reactive oxygen species, which further promote cell death. The compound’s ability to inhibit the NF-κB signaling pathway also contributes to its anti-cancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural differences among carbazole derivatives arise from substituent type, position, and chain length:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Notes
1-Heptyl-3-methoxy-2-methyl-9H-carbazole 1-Heptyl, 3-methoxy, 2-methyl ~312.44 (calculated) Long alkyl chain enhances hydrophobicity
2-Methoxy-9-methyl-9H-carbazole 2-Methoxy, 9-methyl 211.10 Compact structure with methyl at N-position
3-Methoxy-9H-carbazole 3-Methoxy 197.23 No alkyl chain; minimal steric hindrance
9-Hexadecyl-9H-carbazole 9-Hexadecyl 404.70 (calculated) Extremely hydrophobic due to long alkyl chain
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole 1-Prenyl, 2-methoxy, 6-formyl, 8-hydroxy 309.36 Multifunctional substituents for reactivity

Physicochemical Properties

  • Solubility: The heptyl and hexadecyl chains in 1-Heptyl-3-methoxy-2-methyl-9H-carbazole and 9-hexadecyl-9H-carbazole reduce polarity, making them soluble in non-polar solvents (e.g., toluene, hexane) but poorly soluble in water or alcohols. The prenyl and hydroxy groups in 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole increase polarity, enabling solubility in acetone or dichloromethane .
  • Thermal Stability: Long alkyl chains (heptyl, hexadecyl) improve thermal stability by reducing intermolecular interactions, making such compounds suitable for high-temperature applications in materials science .

Stability and Reactivity

  • Chemical Stability :

    • Methoxy and methyl groups are resistant to hydrolysis, but the heptyl chain may oxidize under harsh conditions.
    • Carbazoles with electron-withdrawing groups (e.g., 9H-Carbazole-4-carbonitrile in ) exhibit lower stability in reducing environments .

Q & A

Q. What methodologies detect trace byproducts in high-yield carbazole syntheses?

  • Methodological Answer :
  • HPLC-MS with CAD Detection : Charged aerosol detectors (CAD) quantify non-UV-active impurities (e.g., aliphatic byproducts) .
  • GC-MS Headspace Analysis : Identifies volatile side products (e.g., residual alkyl halides) down to ppm levels .

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